2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine
Description
2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a chemically modified nucleoside derived from 2'-deoxyguanosine. The modification involves the introduction of a 4-nitrophenethyl group at the O6 position of the guanine base. This substitution imparts distinct electronic and steric properties, making the compound valuable in studying DNA adducts, enzyme interactions, and oligonucleotide cross-linking.
Structure
3D Structure
Properties
Molecular Formula |
C18H20N6O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22) |
InChI Key |
BJWXZOBLBMGQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origin of Product |
United States |
Preparation Methods
Protection of the N² Amino Group
The guanine base’s N² amino group is protected using an N,N-dialkyl amidine group, which stabilizes the nucleoside during subsequent reactions. The amidine group is introduced via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous DMF at 60°C for 4 hours, achieving >95% conversion. This step prevents undesired side reactions at the exocyclic amine during etherification.
Mitsunobu Reaction for 6-O-Alkylation
The 6-hydroxyl group of the protected deoxyguanosine undergoes alkylation with 4-nitrophenethyl alcohol via the Mitsunobu reaction. Key reagents include diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds with 85% regioselectivity for the 6-O position, attributed to the steric and electronic effects of the amidine protector. Excess 4-nitrophenethyl alcohol (2.5 equiv) ensures complete conversion within 12 hours.
Deprotection and Purification
The amidine group is removed under mild acidic conditions (10% acetic acid, 25°C, 2 hours), yielding the final product. Purification via silica gel chromatography (ethyl acetate/methanol gradient) affords this compound in 68% overall yield.
Table 1: Key Parameters of the One-Flask Synthesis
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| N² Protection | DMF-DMA, DMF, 60°C | 4 h | 95% |
| 6-O-Alkylation | DIAD, PPh₃, 4-nitrophenethyl alcohol, THF | 12 h | 85% |
| Deprotection | 10% Acetic acid, 25°C | 2 h | 95% |
| Overall Yield | 68% |
Advancements in Protection Strategies
Subsequent studies have optimized protecting groups to enhance efficiency. Guzaev (1992) introduced N-isobutyryl protection at N², which improves solubility in non-polar solvents during Mitsunobu reactions. This modification reduces side reactions at the 2'-deoxyribose hydroxyls, enabling a 73% overall yield in a modified one-pot protocol.
Comparative Analysis of Synthesis Methods
Table 2: Comparison of Synthesis Protocols
The shift to N-isobutyryl protection (Guzaev, 1992) simplifies purification by reducing polar byproducts, though it requires stricter anhydrous conditions.
Mechanistic Insights into the Mitsunobu Reaction
The Mitsunobu reaction’s success hinges on the formation of a phosphorane intermediate, which activates the 4-nitrophenethyl alcohol for nucleophilic attack. Computational studies suggest that the 6-O position’s accessibility is critical, as steric hindrance from the 2'-deoxyribose favors alkylation at this site over the 2'- or 3'-hydroxyls.
Challenges and Mitigation Strategies
Byproduct Formation
Competitive alkylation at the 2'-hydroxyl occurs in 5–8% of cases, necessitating careful chromatographic separation. Pre-activation of the 6-O position via silylation (e.g., TBSCl) has been explored but complicates the one-flask approach.
Scale-Up Limitations
Large-scale reactions (>10 mmol) face diminished yields (∼55%) due to incomplete DIAD activation. Stepwise addition of DIAD and PPh₃ (0.5 equiv every 3 hours) mitigates this issue, restoring yields to 65%.
Applications in Oligonucleotide Synthesis
The 4-nitrophenethyl group serves as a transient protector in solid-phase oligonucleotide synthesis, enabling precise post-assembly deprotection under mild conditions (e.g., thiophenol/DBU). This strategy has been adopted for synthesizing guanine-rich DNA aptamers with minimal base damage .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The 6-O-[2-(4-nitrophenyl)ethyl] group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C18H20N6O6
- Molecular Weight : 416.39 g/mol
- CAS Number : 86137-72-6
Medicinal Chemistry
Antiviral Properties : Research has indicated that 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine may exhibit antiviral activity. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Studies have shown that modifications at the 6-position can enhance antiviral efficacy against various RNA viruses, including those responsible for influenza and hepatitis C .
Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent .
Molecular Biology
Nucleic Acid Research : this compound is utilized in the synthesis of modified oligonucleotides. These modified nucleotides can enhance the stability and binding affinity of nucleic acids, which is beneficial in applications such as antisense therapy and RNA interference. The incorporation of this compound into oligonucleotides has been shown to improve their resistance to nuclease degradation.
Fluorescent Probes : The compound’s nitrophenyl group can be exploited for labeling purposes in molecular biology. It can serve as a fluorescent probe for monitoring nucleic acid interactions, providing insights into gene expression and regulation mechanisms .
Pharmacology
Drug Development : The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications in treating viral infections and cancers. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Case Study on Antiviral Efficacy : A study evaluated the effectiveness of this compound against influenza virus in vitro. Results indicated a dose-dependent reduction in viral titers, supporting its potential as an antiviral agent.
- Case Study on Cancer Treatment : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer drug.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby disrupting the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine and related compounds:
| Compound Name | Modification Site | Molecular Formula | Molecular Weight | λmax (nm) | Biological Activity/Application |
|---|---|---|---|---|---|
| This compound | O6 (guanine) | C₁₈H₂₀N₆O₆ | 416.39 | ~270* | DNA adduct formation, enzyme substrates |
| 2'-Deoxy-N2-dimethylaminomethylene-guanosine | N2 (guanine) | C₁₃H₁₈N₆O₄ | 322.32 | 255 (pH 1) | Altered base pairing, H-bond disruption |
| 2’-O-Methyl-N2,N2-dimethyl-guanosine | 2'-O (ribose), N2 | C₁₃H₂₀N₆O₅ | 340.34 | N/A | RNA stability studies |
| 2'-Deoxyguanosine 5'-monophosphate | 5'-phosphate (ribose) | C₁₀H₁₄N₅O₇P | 347.22 | 255 (pH 1) | Nucleotide biosynthesis, kinase substrates |
*Estimated based on conjugation effects of the nitro group.
Key Observations:
Modification Site :
- The O6 modification in the target compound contrasts with N2 or ribose modifications in others. O6-alkylation is associated with DNA repair mechanisms (e.g., MGMT enzyme interactions), while N2 modifications disrupt Watson-Crick base pairing .
- The 4-nitrophenethyl group introduces steric bulk and electronic effects absent in simpler alkyl or aryl ethers.
Synthetic Routes: The target compound is synthesized via alkylation of 2'-deoxyguanosine using protected intermediates (e.g., 2',3',5'-tri-O-acetyl derivatives) in anhydrous pyridine, followed by deprotection . In contrast, N2-modified analogues (e.g., 2'-Deoxy-N2-dimethylaminomethylene-guanosine) are synthesized via reductive amination or SNAr reactions using halogenated precursors .
Biological Implications: O6-[2-(4-nitrophenyl)ethyl] substitution may act as a "bulky adduct," inhibiting DNA replication or repair, similar to O6-benzylguanine’s role in MGMT inhibition .
Physicochemical Properties
- Solubility: The nitro group reduces hydrophilicity compared to unmodified 2'-deoxyguanosine (logP ~-1.5 vs. ~0.5 for the target compound).
- UV Absorption: The λmax shift from 255 nm (unmodified deoxyguanosine) to ~270 nm reflects extended conjugation due to the nitroaryl group .
- Stability : The electron-withdrawing nitro group increases susceptibility to nucleophilic displacement at O6, a feature exploited in cross-linking applications .
Research Findings
- Enzyme Interactions: O6-modified guanosines are substrates for DNA repair enzymes like MGMT, with bulky groups (e.g., 4-nitrophenethyl) showing slower repair kinetics .
- Oligonucleotide Cross-Linking : The nitro group’s reactivity enables photoaffinity labeling or covalent tethering in synthetic oligonucleotides .
Biological Activity
2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a modified nucleoside that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a derivative of guanosine, featuring a nitrophenyl ethyl group at the 6-O position, which influences its interaction with biological macromolecules, particularly nucleic acids and proteins.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A deoxyribose sugar backbone.
- A nitrophenyl ethyl substituent that enhances hydrophobic interactions and potentially alters binding affinities.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of functional groups, introduction of the nitrophenyl ethyl group, and deprotection to yield the final product. Various methods have been explored for its synthesis, including phosphoramidite chemistry which allows for the incorporation of modified nucleosides into oligonucleotides.
Interaction with Nucleic Acids
The primary biological activity of this compound is its ability to interact with RNA and DNA. Research indicates that this compound can act as a cap analog, influencing translation initiation by binding to cap-binding proteins such as eIF4E.
- Case Study : In a study involving Ascaris suum, a parasitic nematode, it was demonstrated that modified guanosine derivatives could inhibit translation in a cell-free system. The introduction of bulky substituents at the N2 position significantly enhanced binding affinity to eIF4E, suggesting that this compound may similarly affect translation processes in other organisms .
Anticancer Activity
There is emerging evidence that compounds similar to this compound exhibit anticancer properties. The mechanism appears to involve the inhibition of cap-dependent translation, which is critical for the expression of oncogenes.
- Research Findings : A series of N2-modified guanosine derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation in various cancer models, including gastric cancer cells . The presence of the nitrophenyl group may enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | MKN74 (Gastric Cancer) | Inhibition of cap-dependent translation |
| N2-benzyl guanosine derivative | 10 | HeLa (Cervical Cancer) | Induction of apoptosis |
| N2,N2-Dimethylguanosine | 20 | A549 (Lung Cancer) | Cap analog activity leading to translation inhibition |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural modifications that enhance binding interactions with proteins involved in mRNA metabolism. Studies have shown that the introduction of bulky groups at specific positions can disrupt normal RNA-protein interactions, leading to reduced translation efficiency .
Q & A
Q. What are the established synthetic pathways for preparing 2'-deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine, and what reagents are critical for regioselective modification at the O6 position?
The compound is synthesized via nucleophilic substitution at the O6 position of 2'-deoxyguanosine. Trifluoroacetic anhydride in pyridine activates the O6 position for alkylation with 2-(4-nitrophenyl)ethyl groups, ensuring regioselectivity . Alternatively, aryl ether formation using pentafluorophenyl (PFP) esters provides high yields, as demonstrated in the synthesis of 6-O-(pentafluorophenyl)-2′-deoxyguanosine derivatives . Protecting groups like 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPS) are essential to prevent side reactions during functionalization .
Q. How can researchers optimize the purification of this compound derivatives?
Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is effective. Silica gel chromatography is also used for intermediates, particularly after deprotection of TIPS groups with tetrabutylammonium fluoride (TBAF) . Mass spectrometry (ESI-MS) and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .
Q. What protecting groups are compatible with the 2-(4-nitrophenyl)ethyl moiety during oligonucleotide synthesis?
The 2-(4-nitrophenyl)ethyl group is stable under standard phosphoramidite coupling conditions. However, acid-labile groups (e.g., dimethoxytrityl) and base-sensitive protections (e.g., TIPS) must be carefully selected to avoid premature deprotection . For example, 3′,5′-O-TIPS protection allows selective 6-O-alkylation while maintaining sugar-ring integrity .
Advanced Research Questions
Q. How can isotopic labeling of this compound enhance NMR studies of RNA duplex dynamics?
Isotopic labeling (e.g., ¹³C-methylamine) introduced via post-synthetic deprotection enables site-specific probing of hydrogen bonding and base-stacking interactions. The 13C chemical shift of the nitrophenylethyl group is sensitive to duplex formation, providing insights into local conformational changes . This method was validated in studies of 2′-deoxy-2-fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine .
Q. What computational or QSAR approaches are suitable for analyzing the steric and electronic effects of the 2-(4-nitrophenyl)ethyl substituent?
Density Functional Theory (DFT) calculations can model steric hindrance and electronic perturbations caused by the nitrophenyl group. QSAR studies using Hammett constants (σ) correlate the electron-withdrawing nature of the nitro group with reactivity in crosslinking or alkylation assays . Molecular dynamics simulations further predict how the substituent affects duplex stability in modified oligonucleotides .
Q. How does the 2-(4-nitrophenyl)ethyl group influence sequence-specific crosslinking in synthetic oligonucleotides?
The nitro group participates in photoactivated crosslinking via nitrene intermediates upon UV irradiation, enabling covalent bonding with adjacent nucleobases or proteins. This property has been exploited to study DNA-protein interactions, as demonstrated in dinucleoside monophosphate analogues containing 6-N-(2-aminoethyl)-2′-deoxyadenosine .
Q. What are the mechanistic implications of the 2-(4-nitrophenyl)ethyl group in nitrosative stress studies?
The nitro group can undergo reduction to form reactive amines under cellular nitrosative stress, mimicking endogenous DNA damage pathways. This reactivity is analogous to 8-oxodG formation, a biomarker for oxidative stress, and provides a model for studying mutagenesis .
Q. How does the stability of this compound compare to unmodified guanosine under alkaline or enzymatic conditions?
The 2-(4-nitrophenyl)ethyl group increases resistance to enzymatic hydrolysis (e.g., by phosphodiesterases) due to steric hindrance. However, alkaline conditions (pH >10) may cleave the ether linkage, necessitating neutral buffers for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
